5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a 5,5-dimethyl group and a furan-methylene moiety linked to a 3-nitrophenyl group.
Properties
CAS No. |
392318-81-9 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
5,5-dimethyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H17NO5/c1-19(2)10-16(21)15(17(22)11-19)9-14-6-7-18(25-14)12-4-3-5-13(8-12)20(23)24/h3-9H,10-11H2,1-2H3 |
InChI Key |
NKJXNWAALQLSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Key Observations :
Anti-COX-2 Activity
- 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione: Exhibits higher anti-COX-2 activity (docking score: −9.2 kcal/mol) compared to the 4-fluorophenyl analogue (−8.5 kcal/mol), attributed to stronger hydrophobic interactions from the trifluoromethyl group .
- Target Compound : Predicted to show moderate COX-2 inhibition due to the nitro group’s electron-withdrawing nature, which may enhance hydrogen bonding with active-site residues like Arg120 .
Metal Chelation and Antibacterial Activity
- 5,5-Dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione: Forms stable Zn(II) and Cu(II) complexes with enhanced antibacterial activity (MIC: 8–16 µg/mL against S. aureus) due to improved membrane penetration and metal coordination .
- Target Compound : The furan-methylene group may reduce chelation efficacy compared to hydrazone derivatives, but its nitro group could still facilitate redox-mediated antibacterial effects .
Computational and ADMET Profiles
Insights :
- All compounds comply with Lipinski’s rules, suggesting oral bioavailability. The trifluoromethyl derivative’s moderate CYP2D6 inhibition may require dose adjustments in therapeutic applications .
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